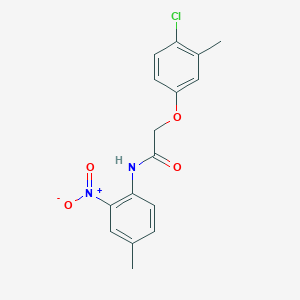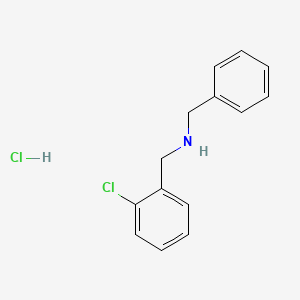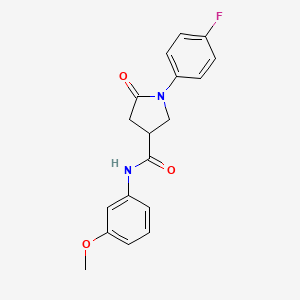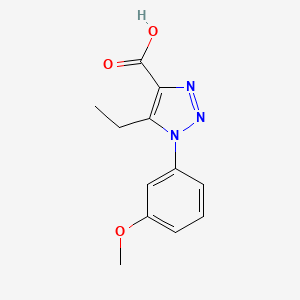![molecular formula C25H28N4O3 B5163708 N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5163708.png)
N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide, commonly known as ABP-786, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. ABP-786 is a dual agonist of the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor.
作用機序
ABP-786 is a dual agonist of the N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide and NOP receptors. The this compound is a well-known target for the treatment of pain, while the NOP receptor is a relatively new target for the treatment of pain and addiction. The activation of the this compound by ABP-786 results in the inhibition of pain signaling pathways, while the activation of the NOP receptor by ABP-786 results in the modulation of the reward pathway, which is involved in the development of addiction.
Biochemical and Physiological Effects
ABP-786 produces a range of biochemical and physiological effects, including analgesia, reduction of drug-seeking behavior, and antidepressant-like effects. ABP-786 has also been shown to produce minimal respiratory depression, which is a significant advantage over traditional opioids.
実験室実験の利点と制限
ABP-786 has several advantages for lab experiments, including its dual agonist activity, which allows for the investigation of both the N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide and NOP receptor signaling pathways. ABP-786 also produces minimal respiratory depression, which is a significant advantage over traditional opioids. However, ABP-786 has several limitations, including its low solubility in water, which can limit its use in in vivo experiments.
将来の方向性
Several future directions for ABP-786 research include investigating its potential therapeutic applications in other diseases, such as anxiety and stress-related disorders. Furthermore, the development of more water-soluble analogs of ABP-786 could increase its potential for in vivo experiments. Additionally, the investigation of the long-term effects of ABP-786 on the N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide and NOP receptor signaling pathways could provide valuable insights into its potential clinical applications.
合成法
The synthesis of ABP-786 involves several steps, including the condensation of 3-acetylbenzyl bromide with 4-piperidone to form 1-(3-acetylbenzyl)-4-piperidinone. The resulting intermediate is then reacted with 1H-pyrazole-5-carboxylic acid to form the pyrazole intermediate. The final step involves the coupling of the pyrazole intermediate with 2-methoxybenzoyl chloride to form ABP-786.
科学的研究の応用
ABP-786 has been extensively studied for its potential therapeutic applications in various diseases, including pain, addiction, and depression. In preclinical studies, ABP-786 has been shown to produce analgesic effects in animal models of acute and chronic pain. Furthermore, ABP-786 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of drug addiction. ABP-786 has also been shown to produce antidepressant-like effects in animal models of depression.
特性
IUPAC Name |
N-[2-[1-[(3-acetylphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-18(30)20-7-5-6-19(16-20)17-28-14-11-21(12-15-28)29-24(10-13-26-29)27-25(31)22-8-3-4-9-23(22)32-2/h3-10,13,16,21H,11-12,14-15,17H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVLPBGQXFSRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-fluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5163631.png)
![N-ethyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B5163636.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5163642.png)
![2-chloro-N-{4-[5-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5163658.png)
![5'-methyl-5'H-spiro[benzo[f]chromene-3,6'-phenanthridine]](/img/structure/B5163666.png)
![N~1~-(3-chloro-4-fluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5163668.png)
![N-1,3-benzothiazol-2-yl-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5163685.png)

![1-[4-(hexyloxy)benzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5163713.png)




![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5163734.png)
